5-(Aminomethyl)benzo[d]oxazol-2-amine
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Overview
Description
“5-(Aminomethyl)benzo[d]oxazol-2-amine” is a chemical compound with the molecular weight of 163.18 . It is a powder in physical form .
Synthesis Analysis
Oxazole derivatives, including “this compound”, have been synthesized for their wide spectrum of biological activities . The synthesis of oxazoline, a similar compound, has been reported in the literature .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9N3O/c9-4-5-1-2-7-6 (3-5)11-8 (10)12-7/h1-3H,4,9H2, (H2,10,11)
. This indicates that the compound has a five-membered ring structure with one oxygen atom and two nitrogen atoms . Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 163.18 . It should be stored at a temperature of 4°C .Scientific Research Applications
Microwave-Assisted Synthesis
A diversity-oriented synthetic approach using microwave irradiation and ionic liquid support has been developed for the synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, potentially useful in various drug discovery programs (Chanda et al., 2012).
Polymer Chemistry
Poly(benzoxazole imide)s (PBOPIs) derived from isomeric diamines containing a benzoxazole moiety, including 2-(3-aminophenyl)benzo[d]oxazol-5-amine, have been synthesized. These PBOPIs exhibit high thermal stability and good mechanical properties, indicating potential applications in materials science (Jiao et al., 2020).
Anticancer Agent Synthesis
The one-pot synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, designed as potential anticancer agents, involves a key step of CN formation followed by CO cyclization. These compounds have shown selective growth inhibition in cancer cell lines, indicating their potential as therapeutic agents (Tangellamudi et al., 2018).
Antimicrobial Activities
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole compounds have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Catalyst-/Metal-/Oxidant-Free Synthesis
A DBU-promoted, environmentally friendly synthesis of 2-thio-1H-benzo[d]imidazoles and 2-thiobenzo[d]oxazoles has been developed. This methodology is significant for organic and medicinal chemistry applications due to its simplicity and green approach (Zheng et al., 2022).
Domino Reaction for Fluoropyrroles Synthesis
A silver-catalyzed domino reaction using CF3-substituted N-allenamides and primary amines can construct 2-amido-5-fluoropyrroles, demonstrating excellent functional group compatibility. This method also allows for the production of functionalized benzo-oxazoles (Hourtoule & Miesch, 2023).
Zwitterionic Ring-Opened Species Synthesis
The synthesis of relatively stable ring-opened oxyphosphonium betaines, instead of the expected substituted 2-aminobenzo[d]oxazoles, has been achieved. This provides a new perspective in the study of zwitterionic species and their potential applications (Pattarawarapan et al., 2020).
Multicomponent Synthesis of Pyrrolopyridinones
A novel multicomponent synthesis of 5-aminooxazole, leading to pyrrolo[3,4-b]pyridin-5-one, represents a new scaffold-generating reaction. This demonstrates the potential for creating diverse molecular structures in medicinal chemistry (Janvier et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown interactions with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular target and the cellular context .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets and their roles in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes, which could potentially result in observable effects at the molecular and cellular levels .
Action Environment
It’s plausible that factors such as ph, temperature, and the presence of other molecules could influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that oxazole derivatives, which include 5-(Aminomethyl)benzo[d]oxazol-2-amine, have a wide spectrum of biological activities . These activities are often determined by the substitution pattern in the oxazole derivatives .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit antimicrobial activity against various bacterial and fungal strains .
Molecular Mechanism
The oxazole ring in the compound can show reactions like ring expansion, electrophilic substitution, and also contributes aromatic character and stability to the molecule .
Properties
IUPAC Name |
5-(aminomethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGLXSDDLHYZKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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